![molecular formula C15H15N3O B5786563 1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE](/img/structure/B5786563.png)
1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE is a complex organic compound that features an indole core structure substituted with a cyanide group and a pyrrolidinyl ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE typically involves multi-step organic reactions One common method involves the reaction of indole derivatives with cyanide sources under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanide group to primary amines.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxo-indole derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The indole core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The cyanide group can also participate in nucleophilic or electrophilic interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
- 1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-PYRROLE
- 2-(2-OXO-1-PYRROLIDINYL)ETHYL ACETATE
- N-(2-(2-OXO-1-PYRROLIDINYL)ETHYL)-N’-PHENYLTHIOUREA
Uniqueness: 1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-9-12-10-18(14-6-2-1-5-13(12)14)11-15(19)17-7-3-4-8-17/h1-2,5-6,10H,3-4,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUWGLNNXJUVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(2-bromophenyl)methylideneamino]-2-methoxy-2-phenylacetamide](/img/structure/B5786488.png)
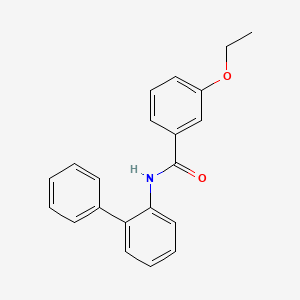
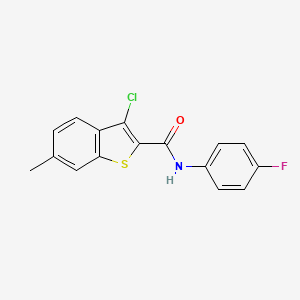
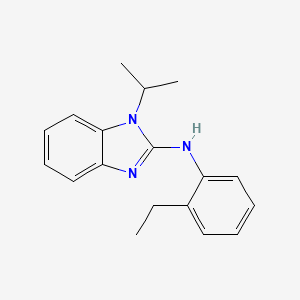

![N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide](/img/structure/B5786520.png)
![2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5786528.png)

![3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5786543.png)
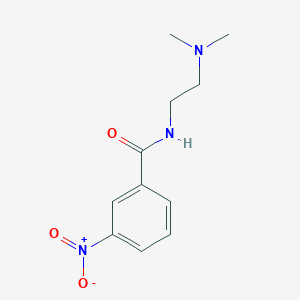
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5786557.png)
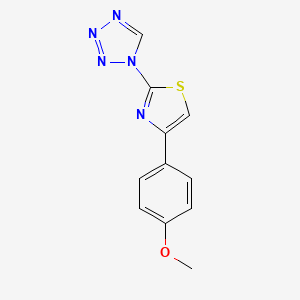
![7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5786584.png)
